molecular formula C18H19F2NO4S2 B7834331 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834331
M. Wt: 415.5 g/mol
InChI Key: XBHACQDTQJRFCJ-ROUUACIJSA-N
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Description

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by the presence of fluorophenyl groups and a sulfonyl-substituted tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl ethylamine precursor, followed by the introduction of the sulfonyl group and the formation of the tetrahydrothiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the fluorophenyl rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl rings or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl groups can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The fluorophenyl groups enhance binding affinity, while the sulfonyl-substituted tetrahydrothiophene ring provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethylamine: A simpler analog with similar fluorophenyl groups but lacking the sulfonyl-substituted tetrahydrothiophene ring.

    4-fluorophenylsulfonyl chloride: Contains the sulfonyl group but lacks the ethylamine and tetrahydrothiophene components.

Uniqueness

The uniqueness of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of fluorophenyl groups and a sulfonyl-substituted tetrahydrothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4R)-N-[2-(4-fluorophenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO4S2/c19-14-3-1-13(2-4-14)9-10-21-17-11-26(22,23)12-18(17)27(24,25)16-7-5-15(20)6-8-16/h1-8,17-18,21H,9-12H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHACQDTQJRFCJ-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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